3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Physicochemical property Lipophilicity Positional isomer comparison

The compound 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- (CAS 23338-51-4) is a fully synthetic pyridazinone derivative featuring a meta-chlorophenyl group at the 6-position, a morpholinoethyl side chain at the 2-position, and a phenyl ring at the 4-position (molecular formula C22H22ClN3O2, molecular weight 395.882 g/mol). It was originally disclosed in US Patent 3,622,576 as part of a series of 2-substituted 4,6-diphenylpyridaz-3-ones claimed to possess psychotropic and analgesic activities.

Molecular Formula C22H22ClN3O2
Molecular Weight 395.9 g/mol
CAS No. 23338-51-4
Cat. No. B12911094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-
CAS23338-51-4
Molecular FormulaC22H22ClN3O2
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)26(24-21)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2
InChIKeyFRQDJGOLQZGVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- (CAS 23338-51-4): Procurement-Ready Structural Profile and Primary Pharmacological Indication


The compound 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- (CAS 23338-51-4) is a fully synthetic pyridazinone derivative featuring a meta-chlorophenyl group at the 6-position, a morpholinoethyl side chain at the 2-position, and a phenyl ring at the 4-position (molecular formula C22H22ClN3O2, molecular weight 395.882 g/mol) [1]. It was originally disclosed in US Patent 3,622,576 as part of a series of 2-substituted 4,6-diphenylpyridaz-3-ones claimed to possess psychotropic and analgesic activities [2].

Why 3(2H)-Pyridazinone Analogs Cannot Be Interchanged for 6-(m-Chlorophenyl)-2-(2-Morpholinoethyl)-4-Phenyl- in Research Procurement


Within the 2-morpholinoethyl-4,6-diphenylpyridazinone series, the position of the chlorine atom on the 6-phenyl ring is a critical determinant of pharmacological profile, not a generic substituent [1]. The meta-chloro substitution pattern specifically orients the chlorine atom relative to the pyridazinone core, producing distinct electrostatic and steric interactions with biological targets compared to ortho- or para-chloro positional isomers [1]. Furthermore, the morpholinoethyl side chain itself distinguishes this compound from analogs bearing pyrrolidinoethyl or piperidinoethyl groups, which exhibit different basicity, hydrogen-bonding capacity, and metabolic stability profiles [1]. Substituting one analog for another without controlled experimental confirmation therefore risks irreproducible pharmacological data.

Quantitative Evidence Guide for 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- (CAS 23338-51-4)


Partition Coefficient (LogP) Differentiation: Meta-Chloro vs. Ortho-Chloro Positional Isomer

The target compound (meta-chloro isomer) exhibits a calculated LogP of 3.50080, which is approximately 0.56 log units higher than the ortho-chloro positional isomer (LogP = 2.94420) . This difference in lipophilicity translates to an approximately 3.6-fold higher predicted octanol-water partition coefficient for the meta-substituted compound relative to the ortho analog . The para-chloro isomer shares an identical calculated LogP of 3.50080, making it indistinguishable from the meta isomer by this metric . All three isomers share identical molecular formula (C22H22ClN3O2), molecular weight (395.88 g/mol), and polar surface area (47.36 Ų), meaning the LogP divergence is driven solely by the spatial position of the chlorine substituent .

Physicochemical property Lipophilicity Positional isomer comparison

Therapeutic Indication Assignment: Psychotropic and Analgesic Activity per Original Patent Disclosure

US Patent 3,622,576 explicitly claims 2-(β-morpholino-ethyl)-4-phenyl-6-(m-chlorophenyl)-pyridaz-3-one (designated Compound No. 390) as a member of the genus exhibiting psychotropic and analgesic activity, with specific formulation examples prepared for tablet and suppository dosage forms at 200 mg unit strength [1]. In contrast, the positional isomer 2-(β-morpholino-ethyl)-4-(m-chlorophenyl)-6-phenyl-pyridaz-3-one (Compound No. 391) was formulated for injectable administration at 100 mg unit strength, suggesting differential formulation suitability and potentially distinct pharmacokinetic or solubility profiles between the two isomers [1]. This differential formulation strategy is consistent with experimentally observed differences in pharmacological behavior between the two regioisomers within the same patent family, though explicit comparative pharmacological assay data are not numerically reported in the patent document [1].

Psychotropic Analgesic Patent pharmacology

Structural Identity Verification: Distinguishing Meta-Chloro from Ortho- and Para-Chloro Isomers by SMILES and InChIKey

The three positional isomers—meta-chloro (CAS 23338-51-4), ortho-chloro (CAS 23348-35-8), and para-chloro (CAS 23338-59-2)—share identical molecular formula (C22H22ClN3O2) and molecular weight (395.88 g/mol) but are unambiguously distinguished by their SMILES strings and InChIKey identifiers [1]. The meta-chloro target compound has the canonical SMILES O=C1C(C2=CC=CC=C2)=CC(C3=CC=CC(Cl)=C3)=NN1CCN4CCOCC4, placing the chlorine at the meta position of the 6-phenyl ring . The ortho isomer places chlorine at the ortho position, and the para isomer at the para position [1]. These distinct connectivity patterns produce unique InChIKey values, ensuring that procurement of the correct isomer by CAS number is verifiable by spectroscopic and chromatographic analysis against the expected structure [1].

Chemical identity Structural verification Isomer discrimination

Recommended Research and Procurement Application Scenarios for 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- (CAS 23338-51-4)


Pharmacological Reference Standard for Psychotropic/Analgesic Pyridazinone Research

This compound serves as the specific meta-chloro morpholinoethyl pyridazinone (Compound 390) disclosed in US Patent 3,622,576, with documented formulation into oral tablets at 200 mg unit strength for psychotropic and analgesic evaluation [1]. Researchers seeking to replicate or extend the original pharmacological findings must procure this exact regioisomer rather than the injectable-formulated 4-(m-chlorophenyl) regioisomer (Compound 391) to ensure consistency with historical dosing and formulation data [1].

Positional Isomer Comparator for Structure-Activity Relationship (SAR) Studies

The meta-chloro isomer exhibits a calculated LogP of 3.50080, which differs from the ortho-chloro isomer by 0.56 log units (approximately 3.6-fold in partition coefficient) while being identical to the para-chloro isomer in predicted lipophilicity . This compound is therefore essential as a reference point in SAR panels designed to quantify the impact of chlorine ring position on membrane permeability, metabolic stability, and target engagement in pyridazinone-based drug discovery programs .

Analytical Chemistry Reference Material for Isomer-Specific Method Development

Because the meta-chloro, ortho-chloro, and para-chloro isomers are isobaric (identical molecular weight 395.88 g/mol) and share identical molecular formula (C22H22ClN3O2), chromatographic separation methods such as HPLC or UPLC must be developed and validated using the authentic meta-chloro reference compound [1]. This compound enables unambiguous retention time assignment and prevents misidentification in analytical workflows where isomeric mixtures may be present [1].

Physicochemical Profiling in Preformulation and Drug Delivery Research

The calculated physicochemical parameters—LogP 3.50080, polar surface area 47.36 Ų, density 1.26 g/cm³, and boiling point 564.6°C at 760 mmHg—provide a discrete dataset for preformulation studies investigating solubility, intrinsic dissolution rate, and partition behavior of this specific pyridazinone derivative . These values differ meaningfully from the ortho-chloro analog (LogP 2.94420) and should be used specifically when modeling oral absorption or tissue distribution of the meta-substituted compound .

Quote Request

Request a Quote for 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.